Product packaging for Human neutral insulin(Cat. No.:)

Human neutral insulin

Cat. No.: B10832303
M. Wt: 5808 g/mol
InChI Key: PBGKTOXHQIOBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Human Neutral Insulin, also known as regular or soluble insulin, is a short-acting, recombinant peptide hormone identical to endogenous human insulin. It is a fundamental reagent for metabolic and diabetes research, facilitating studies on glucose homeostasis, insulin signaling pathways, and pancreatic beta-cell function. Researchers utilize this compound to investigate cellular mechanisms in classic insulin-target tissues such as liver, skeletal muscle, and adipose tissue. Its primary activity is the regulation of glucose metabolism. Insulin functions by binding to the insulin receptor (IR), a transmembrane heterotetrameric protein. This binding stimulates the receptor's intrinsic tyrosine kinase activity, leading to autophosphorylation and the recruitment/phosphorylation of intracellular substrates like insulin receptor substrates (IRS). This activation triggers downstream signaling cascades, notably involving PI3 kinase and Akt, which promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane to facilitate cellular glucose uptake. Additionally, insulin exerts anabolic effects by stimulating glycogen, fatty acid, and protein synthesis while inhibiting gluconeogenesis in the liver . This product is produced recombinantly in E. coli , consisting of two non-glycosylated polypeptide chains (A and B) linked by disulfide bonds, with a molecular mass of approximately 5808 Da . It is provided as a highly pure, lyophilized powder. This compound is intended for use in cell culture and in vitro animal studies. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C257H383N65O77S6 B10832303 Human neutral insulin

Properties

Molecular Formula

C257H383N65O77S6

Molecular Weight

5808 g/mol

IUPAC Name

5-[1-[2-[1-[1-[1-[1-[2-[N-[6-amino-1-(1-carboxy-2-hydroxypropyl)imino-1-hydroxyhexan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[2-[[[88-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-6-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-methylbutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-77-butan-2-yl-24,56-bis(2-carboxyethyl)-47-[N-(1-carboxy-3-hydroxy-3-iminopropyl)-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-(1-hydroxyethyl)-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-hydroxypentanoic acid

InChI

InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)

InChI Key

PBGKTOXHQIOBKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=NC2CSSCC(C(=NC(CSSCC(C(=NCC(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CO)O)CC(C)C)O)CC3=CC=C(C=C3)O)O)CCC(=N)O)O)CC(C)C)O)CCC(=O)O)O)CC(=N)O)O)CC4=CC=C(C=C4)O)O)C(=NC(CC(=N)O)C(=O)O)O)C(=NCC(=NC(CCC(=O)O)C(=NC(CCCNC(=N)N)C(=NCC(=NC(CC5=CC=CC=C5)C(=NC(CC6=CC=CC=C6)C(=NC(CC7=CC=C(C=C7)O)C(=NC(C(C)O)C(=O)N8CCCC8C(=NC(CCCCN)C(=NC(C(C)O)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(C)C)O)CC(C)C)O)CC9=CC=C(C=C9)O)O)CC(C)C)O)C)O)CCC(=O)O)O)C(C)C)O)CC(C)C)O)CC2=CN=CN2)O)CO)O)O)N=C(C(CC(C)C)N=C(C(CC2=CN=CN2)N=C(C(CCC(=N)O)N=C(C(CC(=N)O)N=C(C(C(C)C)N=C(C(CC2=CC=CC=C2)N)O)O)O)O)O)O)C(=NC(C(=NC(C(=N1)O)CO)O)C(C)O)O)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(C(C)C)N=C(C(C(C)CC)N=C(CN)O)O)O)O)O)O

Origin of Product

United States

Molecular Architecture and Conformation Dynamics of Human Neutral Insulin

Quaternary Structure Analysis of Human Neutral Insulin (B600854)

The quaternary structure of human neutral insulin refers to the arrangement of its multiple polypeptide chains, or monomers, into larger complexes. This self-association is a critical aspect of its function, allowing for efficient storage in the pancreas and controlled release into the bloodstream. wikipedia.orgnih.gov

Dimerization and Hexamerization States and Equilibrium

At neutral pH and in the absence of zinc ions, insulin monomers readily associate to form dimers. nih.gov This dimerization is a concentration-dependent process, with a dissociation constant (Kd) of approximately 10⁻⁵ M. nih.gov The equilibrium between monomers and dimers is a crucial first step in the formation of higher-order structures. nih.gov

In the presence of zinc ions, insulin dimers further assemble into hexamers. nih.govresearchgate.net These hexamers are the primary storage form of insulin within the β-cells of the pancreas. researchgate.netthieme-connect.com The hexamer is a symmetrical structure composed of three dimeric units. wikipedia.org The equilibrium between dimers and hexamers is heavily influenced by the concentration of both insulin and zinc ions. nih.govresearchgate.net At high concentrations of both, the hexameric form predominates. nih.gov

Inter-monomer, Inter-dimer, and Inter-hexameric Interactions

The stability of insulin's quaternary structures is maintained by a network of specific interactions between its constituent parts.

Inter-monomer Interactions: The formation of an insulin dimer involves extensive non-polar interactions at the interface between two monomers. nih.gov The C-terminal segments of the B-chains of each monomer come together to form an antiparallel β-sheet, which is a key feature of the dimer interface. nih.gov This β-sheet is stabilized by four intermolecular main-chain hydrogen bonds. nih.gov Additionally, hydrophobic interactions involving the side chains of several residues, including ValB12, LeuB15, PheB24, PheB25, and TyrB26, contribute significantly to the stability of the dimer. nih.gov

Inter-dimer Interactions: The contacts between dimers within the hexamer are less extensive than the interactions between monomers within a dimer. nih.gov These interactions are primarily mediated by the residues at the ends of the A and B chains. Specific residues important for hexamer formation include B1Phe–B7Cys, B10His, B14Ala, B17Leu, B20Gly, and A13Leu. shu.ac.uk

Inter-hexameric Interactions: While the hexamer is the primary storage unit, under certain conditions, these hexamers can further associate into larger aggregates or crystals within the secretory granules of the pancreas. researchgate.netnih.gov The interactions governing this higher-level organization are complex and contribute to the dense, crystalline nature of stored insulin. nih.gov

Role of Zinc Ions in Hexamer Formation and Stabilization

Zinc ions play an indispensable role in the formation and stabilization of the insulin hexamer. nih.govresearchgate.netthieme-connect.com Two zinc ions are coordinated within the central axis of the hexamer, each binding to the imidazole (B134444) groups of three HisB10 residues from three different insulin monomers. nih.govresearchgate.net This coordination is crucial for holding the three dimeric units together in the hexameric assembly. nih.gov

The presence of zinc ions not only facilitates the formation of the hexamer but also significantly enhances its stability. ajchem-a.com Molecular dynamics simulations have shown that in the absence of zinc ions, the insulin hexamer is prone to dissociation into its constituent dimers. ajchem-a.com The zinc-coordinated hexamer is a more stable and compact structure, which is essential for its efficient storage in the pancreas. researchgate.netnih.gov

Protein Folding and Conformational Stability

The proper folding of this compound into its three-dimensional structure is a prerequisite for its biological function. This process involves the formation of specific disulfide bonds and the adoption of a stable conformation.

Folding Pathways and Intermediate States of this compound

Insulin is synthesized as a single-chain precursor called preproinsulin. nih.gov Following the cleavage of a signal peptide, proinsulin folds and forms three evolutionarily conserved disulfide bonds in the endoplasmic reticulum. nih.govresearchgate.net The connecting C-peptide in proinsulin plays a crucial role in facilitating the correct folding and disulfide bond formation. researchgate.net

The folding process is not a random event but follows specific pathways involving the formation of intermediate states. nih.govmdpi.com A key intermediate is one in which the A20-B19 disulfide bond is formed first. nih.gov This initial disulfide bridge helps to bring the A and B chains into proximity, guiding the formation of the remaining two disulfide bonds (A7-B7 and A6-A11). nih.govmdpi.com The folding process is a hierarchical one, with the stepwise stabilization of structural subdomains leading to the final native conformation. researchgate.net

Biophysical Factors Influencing Conformational Stability (e.g., pH, Ionic Strength, Temperature)

The conformational stability of this compound is sensitive to various biophysical factors in its environment. tandfonline.comresearchgate.net

pH: The stability of insulin is pH-dependent. At acidic pH, insulin is more prone to aggregation and fibrillation. researchgate.netacs.org The net charge on the insulin molecule changes with pH, affecting the electrostatic interactions that contribute to its stability. mdpi.com

Ionic Strength: Increasing the ionic strength of the solution can also impact insulin stability. Higher ionic strength can lead to shorter lag times for aggregation but may slow the growth of fibrils. acs.org This suggests that both electrostatic and hydrophobic interactions are involved in the aggregation process. acs.org

Temperature: Temperature is a critical factor affecting the conformational stability of insulin. researchgate.netmdpi.com As the temperature increases, the thermal energy can overcome the forces holding the protein in its native conformation, leading to unfolding and aggregation. acs.org The thermal stability of insulin is closely linked to its association state, with the zinc hexamer being significantly more stable at higher temperatures than the monomer or dimer. acs.org

FactorEffect on Insulin Stability
pH Acidic pH can promote aggregation and fibrillation. researchgate.netacs.org
Ionic Strength Can influence the kinetics of aggregation. acs.org
Temperature Higher temperatures can lead to unfolding and aggregation. acs.org
Zinc Ions Stabilize the hexameric form, increasing thermal stability. acs.org

Unfolding and Refolding Kinetics at the Molecular Level

The transition of human insulin between its folded, biologically active state and an unfolded state is a dynamic process governed by specific kinetics. While the biologically active form is a monomer, insulin in solution can exist as dimers and hexamers. The dissociation of these oligomers is a prerequisite for receptor binding and is intricately coupled with unfolding events. nih.gov

Studies using temperature-jump two-dimensional infrared spectroscopy have provided insights into the timeline of these events. During dissociation, conformational rearrangements within the monomers occur on a timescale of 5 to 150 microseconds. This is followed by the loss of the β-sheet at the dimer interface, which happens between 250 and 1000 microseconds. nih.gov Time-resolved X-ray scattering has also identified an intermediate state with conserved secondary structure on a timescale of about 900 nanoseconds. nih.gov

The refolding of human proinsulin, the precursor to insulin, has also been studied to understand the formation of its crucial disulfide bonds. In vitro refolding studies of human proinsulin have identified several intermediates with three disulfide bridges. nih.gov The C-peptide, which is cleaved to form mature insulin, plays a significant role in guiding the folding pathway. nih.gov The folding process is thought to initiate in the central α-helix of the B-chain, with the formation of the A20-B19 disulfide bond being a key step that helps guide the subsequent folding of the A-chain. nih.gov

Molecular dynamics simulations have been employed to study the thermal unfolding of human insulin. These simulations, performed at elevated temperatures, provide a microscopic view of the unfolding process. By analyzing parameters like the root mean-square deviation and radius of gyration over time, researchers can characterize the stability of wild-type insulin and its mutants. karazin.uakarazin.ua

Dynamic Structural Transitions and Allosteric Modulation

Conformational Fluctuations of this compound in Solution

In solution, this compound is not a static entity but rather exists in a state of continuous conformational fluctuation. These dynamic motions are crucial for its biological function, particularly its interaction with the insulin receptor. Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in characterizing these dynamics. nih.govnih.gov

Amide-proton exchange kinetics have revealed that many of the hydrogen bonds observed in crystal structures are only transiently maintained in solution. nih.gov Long-lived hydrogen bonds are primarily found in a subset of α-helical residues that flank the A20–B19 disulfide bridge, a region considered to be the folding nucleus of proinsulin. nih.gov This inherent flexibility across much of the insulin molecule is thought to facilitate its binding to the receptor. nih.gov These conformational fluctuations, however, can also contribute to the chemical and physical degradation of insulin formulations. nih.gov

Interactive Data Table: Key Regions of Conformational Fluctuation in Monomeric Human Insulin

Structural Region Observed Dynamic Behavior Investigative Technique Reference(s)
C-terminal B-chain (B26-B30)Influences overall protein dynamics on the millisecond timescale. Residues B29 and B30 are largely disordered.2D NMR Spectroscopy nih.gov
General StructureMajority of hydrogen bonds are transiently maintained in solution.Amide-Proton Exchange Kinetics nih.gov
α-helical residues flanking A20–B19 disulfide bridgeExhibit long-lived hydrogen bonds, indicating a stable core.Amide-Proton Exchange Kinetics nih.gov

Ligand-Induced Conformational Changes (non-clinical ligands)

The conformation of human insulin can be influenced by the binding of various non-clinical ligands. These interactions can induce structural changes that modulate its stability and aggregation propensity.

For example, the binding of phenol (B47542) to the insulin hexamer stabilizes the R6 state, which has been studied as a model for an allosteric protein assembly. nih.gov NMR studies have shown that phenol binding, along with the presence of zinc ions, leads to significant changes in the chemical shifts of insulin's protons, providing a sensitive probe for the sites of protein-protein and protein-ligand interactions. nih.gov

Molecular dynamics simulations have also been used to investigate the effects of small molecules on insulin's conformation. For instance, simulations with polyethylene (B3416737) glycol (PEG) have shown that it can interact with partially unfolded insulin, particularly with exposed hydrophobic surfaces. acs.org

The interaction of insulin with metal ions, other than the zinc ions involved in hexamer formation, can also induce conformational changes. The specifics of these interactions, however, are a complex area of study.

Role of Disulfide Bonds in this compound Structural Integrity

Human insulin possesses three disulfide bonds that are fundamental to its three-dimensional structure and biological activity. nih.govqeios.com These include two inter-chain bonds, A7-B7 and A20-B19, and one intra-chain bond within the A-chain, A6-A11. nih.govnih.gov The formation of these bonds is a critical step in the folding of proinsulin within the endoplasmic reticulum. nih.govfrontiersin.org

Deletion of the A20-B19 disulfide bond has the most significant impact on the structure, leading to a loss of ordered secondary structure, increased susceptibility to enzymatic degradation, and reduced compactness. nih.govresearchgate.net Conversely, the absence of the A6-A11 disulfide bond results in the least amount of structural perturbation. nih.govresearchgate.net

The refolding efficiencies of these mutants suggest a sequential formation of the disulfide bonds during the folding of proinsulin, with the A20-B19 bond forming first, followed by A7-B7, and finally A6-A11. nih.govresearchgate.net The breakage of disulfide bonds is associated with the unfolding of insulin and an increased tendency to form amyloid fibrils. osti.gov Specifically, the absence of the A6-A11 bond is linked to a higher propensity to form toxic oligomers. osti.gov

Interactive Data Table: Impact of Disulfide Bond Deletion on Human Insulin Structure

Deleted Disulfide Bond Effect on Structural Integrity Impact on Receptor Binding Reference(s)
A6-A11Least perturbation to the overall structure.Essential for activity. nih.govresearchgate.net
A7-B7Intermediate structural disruption.Essential for activity. nih.govresearchgate.net
A20-B19Most substantial influence; loss of secondary structure, reduced compactness.Essential for activity. nih.govresearchgate.net

Biosynthesis, Maturation, and Production Methodologies of Human Neutral Insulin

Cellular Biosynthesis of Proinsulin and Insulin (B600854)

The synthesis of insulin is initiated at the genetic level, with the insulin gene serving as the blueprint. This genetic information is transcribed into messenger RNA (mRNA), which is then translated into a precursor molecule. This initial phase is tightly controlled to ensure that insulin production meets the body's metabolic demands.

The gene encoding human insulin, the INS gene, is located on chromosome 11. wikipedia.org Its expression is almost exclusively restricted to the beta cells of the pancreas. nih.gov The transcriptional regulation of the insulin gene is a sophisticated process governed by a combination of regulatory sequence motifs within the insulin promoter and the interaction of various transcription factors. nih.govproquest.com

Several key transcription factors are essential for activating insulin gene transcription, including PDX-1, BETA2, and E2A. nih.govproquest.com The synergistic and cooperative interactions of these proteins are crucial for the unique expression of the insulin gene in beta cells. nih.gov The binding activity and transactivating potential of these factors can be modulated by various stimuli, including nutrients like glucose and hormones such as insulin itself and glucagon-like peptide-1. nih.govproquest.com This intricate regulatory network allows for the precise control of insulin production in response to the body's physiological state. physiology.orgdiabetesjournals.org

Table 1: Key Transcriptional Regulators of the Human Insulin Gene

Transcription Factor Function
PDX-1 (Pancreatic and Duodenal Homeobox 1) A critical regulator of pancreas development and beta-cell function; binds to the insulin promoter to activate transcription. nih.govproquest.com
BETA2/NeuroD1 A basic helix-loop-helix transcription factor that plays a vital role in islet cell-specific gene expression. nih.govproquest.com
E2A (E47/E12) A ubiquitous transcription factor that is important for the synergistic activation of the insulin promoter. nih.govproquest.com

Following the transcription of the INS gene into mRNA, the genetic code is translated into a protein. The insulin mRNA is translated on ribosomes associated with the rough endoplasmic reticulum (RER), a process that yields a single-chain precursor molecule known as preproinsulin. colostate.edupbworks.com A pancreatic beta cell is capable of synthesizing thousands of preproinsulin molecules per second to meet metabolic demands. nih.gov

The translation of preproinsulin is a critical control point in insulin biosynthesis. In the short term, an increase in blood glucose levels primarily stimulates the translation of pre-existing preproinsulin mRNA, leading to a rapid increase in insulin production. nih.gov This translational control allows beta cells to respond swiftly to changes in nutrient availability. nih.gov The preproinsulin molecule itself is composed of a signal peptide, the B-chain, a connecting C-peptide, and the A-chain. colostate.edunih.gov

Post-Translational Processing and Maturation

Once synthesized, preproinsulin undergoes a series of essential modifications and folding steps to become the mature and biologically active insulin molecule. These post-translational events occur in different compartments of the beta cell's secretory pathway. wikipedia.orgmun.ca

As the nascent preproinsulin chain is being synthesized, it is co-translationally translocated into the lumen of the endoplasmic reticulum (ER). nih.govdiabetesjournals.orgnih.gov This process is guided by the N-terminal signal peptide, which directs the ribosome-mRNA-preproinsulin complex to the ER membrane. pbworks.comnih.gov

Once inside the ER lumen, the signal peptide is rapidly cleaved off by an enzyme called signal peptidase. colostate.edupbworks.comyoutube.comresearchgate.net The removal of this 24-amino acid sequence converts preproinsulin into proinsulin. researchgate.netmdpi.com This cleavage is a critical first step in the maturation process, as it allows the proinsulin molecule to begin folding into its correct three-dimensional structure. diabetesjournals.orgnih.gov

Within the oxidizing environment of the ER lumen, proinsulin undergoes a crucial folding process that is stabilized by the formation of three disulfide bonds. wikipedia.orgnih.govresearchgate.net These bonds are essential for the correct tertiary structure of the final insulin molecule. wikipedia.org Two of these disulfide bonds form between the A-chain and the B-chain, while the third is an intrachain bond within the A-chain. wikipedia.org

The formation of these disulfide bonds is a carefully orchestrated process. The C-peptide plays a critical role by orienting the A and B chains to facilitate the correct pairing of cysteine residues. wikipedia.org The preferential formation of the Cys(B19)-Cys(A20) disulfide bond is a key initiating step. nih.govnih.gov The proper folding of proinsulin is a prerequisite for its exit from the ER. researchgate.net Misfolded proinsulin can lead to ER stress and is a factor in some forms of diabetes. nih.govhoustonmethodist.org

Table 2: Disulfide Bonds in Human Insulin

Bond Location Function
Cys(A7)-Cys(B7) Interchain Links the A and B chains.
Cys(A20)-Cys(B19) Interchain Links the A and B chains; critical for stability. nih.govnih.gov

Correctly folded proinsulin molecules are then transported from the ER to the Golgi apparatus. wikipedia.orgresearchgate.net This transport is a selective process, ensuring that only properly folded proteins proceed along the secretory pathway. In the trans-Golgi network, proinsulin is sorted and packaged into immature secretory granules. pbworks.comresearchgate.netnih.gov

These immature granules provide the environment for the final steps of insulin maturation. nih.gov As the granules mature, their internal environment becomes acidified, which facilitates the enzymatic conversion of proinsulin to insulin. nih.gov The trafficking of proinsulin through the Golgi and its concentration into secretory granules are critical for the regulated secretion of insulin in response to glucose and other stimuli. oup.comdiabetesjournals.orgumich.edu

Proteolytic Cleavage of C-Peptide by Prohormone Convertases

The maturation of insulin from its precursor, proinsulin, is a critical step that involves precise enzymatic action. This conversion process takes place within the secretory granules of pancreatic β-cells. mun.ca The key enzymes responsible for this transformation are prohormone convertases (PCs), a family of subtilisin-like endoproteases. diabetesjournals.org

In this process, the connecting peptide (C-peptide) is excised from the proinsulin molecule, which consists of the A-chain, B-chain, and the C-peptide. mun.ca This proteolytic cleavage occurs at specific sites where pairs of basic amino acids are located. diabetesjournals.org

Historically, the established model, primarily based on studies in mice, suggested a coordinated action of two main convertases: prohormone convertase 1/3 (PC1/3) and prohormone convertase 2 (PC2). nih.govresearchgate.net According to this model, PC1/3 initiates the process by cleaving at the junction between the B-chain and the C-peptide (the B-C junction). nih.govresearchgate.netwikipedia.org Subsequently, PC2 was thought to cleave at the junction between the C-peptide and the A-chain (the C-A junction). nih.gov

However, recent research has challenged the universal applicability of this model to humans. nih.govresearchgate.net Studies have shown that in healthy human pancreatic β-cells, PC1/3 is the predominant enzyme responsible for processing proinsulin, and there is little to no detectable PC2 activity. diabetesjournals.orgnih.govresearchgate.net Experiments using human islets have demonstrated that even when PC2 function is inhibited, β-cells can still produce mature insulin. nih.govresearchgate.net Conversely, the suppression of PC1/3 activity blocks the processing of proinsulin. nih.govresearchgate.net This suggests that in humans, PC1/3 alone may be sufficient for the cleavage at both junctions, revising the long-standing theory of proinsulin processing. nih.govresearchgate.net Following the endoproteolytic cleavage by prohormone convertases, carboxypeptidase E acts to remove any remaining C-terminal basic residues, resulting in the final, mature two-chain insulin molecule. nih.govstackexchange.com

Other Post-Translational Modifications and their Molecular Impact (e.g., Acetylation)

Beyond proteolytic cleavage, other post-translational modifications (PTMs) can occur, although they are less central to the initial formation of the mature insulin molecule. PTMs are crucial for diversifying protein function and dynamically coordinating signaling networks. dovepress.com Acetylation, the addition of an acetyl group, is a common PTM that can affect a protein's charge, conformation, stability, and interactions. dovepress.com

In the context of human insulin, acetylation has been studied by reacting the hormone with agents like N-hydroxysuccinimide acetate. mdpi.comnih.gov These studies have identified three primary sites for acetylation on the insulin molecule:

The α-amino group of the N-terminal glycine (B1666218) residue of the A-chain (Gly-A1). nih.gov

The α-amino group of the N-terminal phenylalanine residue of the B-chain (Phe-B1). nih.gov

The ε-amino group of the lysine (B10760008) residue at position B29 (Lys-B29). nih.govresearchgate.net

Research has shown that the acetylation of any of these free amino groups does not significantly impact the fundamental biological activity of insulin. mdpi.comnih.gov However, the nature of the modification at these sites can have other molecular consequences. For instance, while simple acetylation at the Gly-A1 amino group is tolerated, substitution with larger residues like acetoacetyl or thiazolidinecarbonyl at this site leads to a decrease in biological activity. mdpi.comnih.gov Conversely, modification of the Phe-B1 amino group with any of these substituents results in a significant decrease in the affinity of insulin for anti-insulin antibodies, without affecting its biological activity. mdpi.comnih.gov

Acetylation SiteImpact on Biological ActivityImpact on Antibody Affinity
Glycine-A1 (α-amino group)No change with acetylation; Decreased with larger modificationsNo significant change
Phenylalanine-B1 (α-amino group)No significant changeLarge decrease
Lysine-B29 (ε-amino group)No significant changeNo significant change

Recombinant Production Systems for Human Neutral Insulin

The advent of recombinant DNA technology in the 1970s revolutionized insulin production, moving away from animal-derived sources to the synthesis of human insulin in various host organisms. mdpi.com This has enabled the large-scale, cost-effective, and safe production of insulin to meet the growing global demand. The primary systems used for this purpose are bacterial, yeast, and mammalian cells.

Bacterial Expression Systems (e.g., Escherichia coli)

Escherichia coli (E. coli) was the first expression system used to produce recombinant human insulin and remains a preferred host for large-scale production. mdpi.com Its advantages include rapid growth on inexpensive media, ease of handling, and well-understood genetics, making it highly amenable to genetic manipulation. mdpi.com

Two main strategies have been employed for insulin production in E. coli:

Separate Chain Synthesis: The initial method involved synthesizing the insulin A and B chains separately in different E. coli strains. nih.gov The genes for each chain were inserted into plasmids and expressed, often as fusion proteins. nih.gov After expression, the cells were harvested, the chains were purified, and then combined chemically through an oxidation process to form the correct disulfide bonds, yielding active insulin.

Proinsulin Synthesis: A more efficient and commonly used modern approach is the "proinsulin route". In this method, a single gene encoding human proinsulin is expressed in E. coli. mdpi.com The proinsulin is produced as a single polypeptide chain, which facilitates the correct formation of the disulfide bridges.

A significant challenge with E. coli expression is that the recombinant proteins are often produced in an insoluble, non-functional form within the cell, known as inclusion bodies. mdpi.commdpi.com While this can simplify initial isolation, it necessitates subsequent complex steps of solubilization, refolding, and purification to obtain the biologically active hormone. mdpi.com

Yeast Expression Systems

Yeast, particularly Saccharomyces cerevisiae and Pichia pastoris, are also widely used for the commercial production of recombinant insulin. mdpi.com Yeast systems offer several advantages over bacterial systems. As eukaryotes, they possess the machinery for post-translational modifications, which can aid in producing more complex proteins. mdpi.com They are capable of secreting the expressed protein into the culture medium, which simplifies the initial stages of purification compared to the extraction from E. coli inclusion bodies. mdpi.com

Saccharomyces cerevisiae (Baker's yeast) has been used for recombinant insulin production since the 1980s. mdpi.com A large proportion of commercially available recombinant insulin is produced using this system. mdpi.com

Pichia pastoris is another yeast species that has gained prominence as an expression host. It is known for its ability to grow to very high cell densities and has a strong, tightly regulated promoter system (the AOX1 promoter) that can lead to very high levels of protein expression. P. pastoris can also perform glycosylation similar to human cells, which is important for the biological activity of many therapeutic proteins.

Mammalian Cell Expression Systems

Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, are another platform for producing recombinant proteins. mdpi.com These systems are particularly advantageous for producing complex proteins that require specific and human-like post-translational modifications for their activity and stability. While not as common for insulin production as E. coli or yeast, due to higher costs and slower growth rates, they are a viable option. The successful expression and secretion of cloned human proinsulin in mammalian cells was achieved in 1983.

Expression SystemKey AdvantagesKey Disadvantages
Escherichia coliRapid growth, low-cost media, high yield, well-established geneticsLack of post-translational modifications, formation of inclusion bodies requiring refolding
Yeast (S. cerevisiae, P. pastoris)Can perform post-translational modifications, protein secretion simplifies purification, high cell density culturesPotential for hyperglycosylation (different from human patterns), fermentation can be more complex than for E. coli
Mammalian CellsHuman-like post-translational modifications, proper protein folding and assemblySlower growth, expensive and complex media, lower yields, higher production costs

In Vitro Refolding and Purification Strategies

For insulin produced as inclusion bodies in E. coli, a multi-step downstream process is required to convert the insoluble protein into a pure, active therapeutic.

Inclusion Body Isolation and Washing: After cell lysis, the dense inclusion bodies are separated from other cellular components by centrifugation. They are then washed with various agents, such as detergents (e.g., Triton X-100) and denaturants (e.g., urea), to remove contaminating host cell proteins, nucleic acids, and lipids.

Enzymatic Cleavage: Once the proinsulin is correctly folded, the C-peptide is removed by enzymatic digestion using trypsin and carboxypeptidase B to yield mature human insulin.

Purification: A series of chromatographic steps are employed to purify the insulin to a very high degree. Common techniques include:

Ion-Exchange Chromatography (IEX): This separates proteins based on their net charge and is often used as an initial capture step or after enzymatic cleavage.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity and is typically used in the final polishing steps to achieve the required purity of over 98%. researchgate.net

Size-Exclusion Chromatography (SEC): This separates molecules based on their size and can be used to remove aggregates or remaining impurities.

The entire downstream process is complex and constitutes a major portion of the manufacturing cost of recombinant insulin.

Receptor Interactions and Molecular Signaling Cascades of Human Neutral Insulin

Conformational Changes in the Insulin (B600854) Receptor Upon Ligand Binding

The binding of human neutral insulin to the extracellular domain of the insulin receptor induces a significant and reversible conformational change in the receptor's structure. nih.govbiorxiv.org In the absence of insulin, the receptor is thought to exist in an inverted "U-shaped" conformation. biorxiv.org Upon ligand binding, the receptor undergoes a transition to a more active, "T-shaped" or asymmetric "II-shaped" conformation. biorxiv.orgbiologists.com

This structural rearrangement involves bringing the two β-subunits closer together, which is essential for the subsequent activation of the intracellular kinase domains. biorxiv.org Studies using fluorescence spectroscopy have shown that insulin binding leads to an increase in the receptor's fluorescence intensity, emission energy, and anisotropy, which is indicative of a conformational change. nih.gov This change is not instantaneous but occurs at a slower rate than the initial insulin association. nih.gov The conformational shift is critical for transmitting the signal across the cell membrane, effectively translating the extracellular binding event into an intracellular response.

Initial Steps of Intracellular Signal Transduction Pathways

Once insulin binds and induces conformational changes in the receptor, a cascade of intracellular signaling events is initiated. wikipedia.org The activated insulin receptor does not typically bind directly to most downstream signaling proteins. Instead, it phosphorylates a family of large docking proteins, primarily the insulin receptor substrate (IRS) proteins (IRS1-4). creative-diagnostics.comantibodies.com These phosphorylated IRS proteins then act as scaffolds, recruiting and activating other signaling molecules that contain SH2 (Src homology 2) domains. nih.govcreative-diagnostics.com

This initial step leads to the activation of two main signaling pathways:

The Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway: This pathway is predominantly responsible for the metabolic effects of insulin, such as glucose transport and glycogen (B147801) synthesis. antibodies.comyoutube.com

The Ras/Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is primarily involved in regulating gene expression and mitogenic effects, such as cell growth and differentiation. creative-diagnostics.comantibodies.com

The binding of insulin to the α-subunits causes a conformational change that activates the tyrosine kinase domains located on the intracellular portion of the β-subunits. creative-diagnostics.comyoutube.com This activation leads to a process of autophosphorylation, where each β-subunit phosphorylates specific tyrosine residues on its partner subunit in a trans-phosphorylation reaction. wikipedia.orgyoutube.com

The key tyrosine residues within the activation loop of the kinase domain are Tyr1158, Tyr1162, and Tyr1163. nih.gov The phosphorylation of these three residues is necessary to fully amplify the kinase activity. nih.govyoutube.com This autophosphorylation event is a critical trigger, as it creates binding sites for the phosphotyrosine-binding (PTB) domains of IRS proteins and other adaptor proteins like Shc. nih.govantibodies.com The level and specific sites of this autophosphorylation are crucial determinants of the receptor's function and its ability to mediate the downstream metabolic and growth-promoting actions of insulin. nih.gov

Signaling PathwayKey MediatorsPrimary Cellular Outcomes
PI3K/Akt PathwayIRS proteins, PI3K, Akt/PKBGlucose uptake, Glycogen synthesis, Lipid synthesis
Ras/MAPK PathwayShc, Grb2, Ras, MAPK/ERKGene expression, Cell growth, Proliferation, Differentiation

Recruitment and Phosphorylation of Insulin Receptor Substrates (IRS Proteins)

Upon binding of this compound to the α-subunits of the insulin receptor (IR), a conformational change is induced, leading to the activation of the intrinsic tyrosine kinase activity of the β-subunits. This activation results in the autophosphorylation of several tyrosine residues within the cytoplasmic domain of the IR. These phosphotyrosine residues serve as docking sites for various intracellular signaling molecules, most notably the insulin receptor substrate (IRS) proteins. wikipedia.orgjci.org

The IRS protein family, primarily IRS-1 and IRS-2 in metabolically active tissues, are key mediators of insulin's downstream effects. wikipedia.org They are characterized by the presence of a pleckstrin homology (PH) domain at their N-terminus and a phosphotyrosine-binding (PTB) domain. The PTB domain of IRS proteins recognizes and binds to a specific phosphotyrosine motif (NPXpY) on the activated insulin receptor, bringing the IRS protein into close proximity with the receptor's kinase domain. jci.orgwikipedia.org This recruitment is a critical step for the subsequent phosphorylation of the IRS protein.

Once docked to the activated IR, the IRS proteins are themselves phosphorylated on multiple tyrosine residues by the receptor's kinase activity. jci.orgnih.gov These newly created phosphotyrosine residues on the IRS proteins act as docking sites for a host of downstream effector molecules that contain Src homology 2 (SH2) domains. This scaffolding function of IRS proteins is central to the amplification and diversification of the insulin signal. nih.gov The recruitment and phosphorylation of IRS proteins are pivotal events that link the initial insulin binding at the cell surface to the activation of major intracellular signaling cascades.

Domain/MotifLocationFunction in IRS Recruitment and Phosphorylation
Pleckstrin Homology (PH) Domain N-terminus of IRS proteinsFacilitates the localization of IRS proteins to the plasma membrane.
Phosphotyrosine-Binding (PTB) Domain N-terminus of IRS proteinsRecognizes and binds to the NPXpY motif on the activated insulin receptor. jci.orgwikipedia.org
NPXpY Motif Juxtamembrane region of the insulin receptor β-subunitBecomes phosphorylated upon insulin binding and serves as the docking site for the PTB domain of IRS proteins. jci.org
Tyrosine Phosphorylation Sites C-terminal region of IRS proteinsBecome phosphorylated by the insulin receptor kinase, creating binding sites for SH2 domain-containing proteins. nih.gov

Activation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway (Molecular Mechanisms)

The activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a cornerstone of the metabolic actions of insulin. Following the tyrosine phosphorylation of IRS proteins, the SH2 domains of the p85 regulatory subunit of Class IA PI3K bind to specific phosphotyrosine motifs (YXXM) on the IRS protein. nih.gov This interaction relieves the inhibitory constraint of the p85 subunit on the p110 catalytic subunit of PI3K, thereby activating its lipid kinase activity. youtube.com

Once activated, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the inner leaflet of the plasma membrane, to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). wikipedia.orgresearchgate.net The accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing PH domains, most notably the serine/threonine kinases 3-phosphoinositide-dependent protein kinase 1 (PDK1) and Akt (also known as Protein Kinase B). researchgate.net

The recruitment of Akt to the plasma membrane brings it into proximity with PDK1, which then phosphorylates Akt at threonine 308 (Thr308), leading to its partial activation. youtube.com Full activation of Akt requires a second phosphorylation at serine 473 (Ser473) by the mammalian target of rapamycin (B549165) complex 2 (mTORC2). nih.govyoutube.com Once fully activated, Akt dissociates from the plasma membrane and phosphorylates a wide array of downstream substrates, thereby mediating many of insulin's metabolic effects, such as the translocation of GLUT4 glucose transporters to the cell surface and the synthesis of glycogen and lipids. youtube.comresearchgate.net

StepKey MoleculesMolecular Action
1. PI3K Recruitment IRS proteins, p85 (PI3K regulatory subunit), p110 (PI3K catalytic subunit)The SH2 domains of p85 bind to phosphotyrosine residues on IRS, activating the p110 catalytic subunit. nih.govyoutube.com
2. PIP3 Generation PI3K, Phosphatidylinositol 4,5-bisphosphate (PIP2)Activated PI3K phosphorylates PIP2 to form Phosphatidylinositol 3,4,5-trisphosphate (PIP3). wikipedia.orgresearchgate.net
3. Akt Recruitment PIP3, Akt, PDK1PIP3 recruits Akt and PDK1 to the plasma membrane via their PH domains. researchgate.net
4. Akt Phosphorylation & Activation PDK1, mTORC2, AktPDK1 phosphorylates Akt at Thr308, and mTORC2 phosphorylates Akt at Ser473, leading to full activation. nih.govyoutube.comyoutube.com

Activation of Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway (Molecular Mechanisms)

In addition to its metabolic effects, insulin also elicits mitogenic responses, primarily through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. nih.gov This pathway is initiated in parallel to the PI3K/Akt pathway following IRS protein phosphorylation.

The phosphorylated IRS proteins (or another docking protein called Shc) can recruit the adaptor protein Growth factor receptor-bound protein 2 (Grb2). wikipedia.orgembopress.org Grb2, which contains one SH2 domain and two SH3 domains, binds to a phosphotyrosine residue on the IRS protein via its SH2 domain. wikipedia.org The SH3 domains of Grb2 then recruit a guanine (B1146940) nucleotide exchange factor known as Son of Sevenless (SOS). wikipedia.orgembopress.org

SOS, in turn, activates the small G-protein Ras by promoting the exchange of GDP for GTP. wikipedia.org GTP-bound Ras then initiates a downstream phosphorylation cascade by recruiting and activating the serine/threonine kinase Raf. Raf phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK1/2 (also known as p42/p44 MAPK). embopress.org Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, such as Elk1, thereby modulating gene expression related to cell growth, proliferation, and differentiation. wikipedia.org

ComponentRole in the PathwayActivation Mechanism
IRS/Shc Docking ProteinTyrosine phosphorylated by the insulin receptor.
Grb2 Adaptor ProteinBinds to phosphorylated IRS/Shc via its SH2 domain. wikipedia.org
SOS Guanine Nucleotide Exchange FactorRecruited by Grb2; activates Ras by facilitating GDP-GTP exchange. wikipedia.orgembopress.org
Ras Small G-proteinActivated by SOS; recruits and activates Raf. wikipedia.org
Raf MAP Kinase Kinase Kinase (MAPKKK)Phosphorylates and activates MEK.
MEK MAP Kinase Kinase (MAPKK)Phosphorylates and activates ERK1/2. embopress.org
ERK1/2 MAP Kinase (MAPK)Phosphorylates various cytoplasmic and nuclear targets, including transcription factors. wikipedia.orgembopress.org

Mechanisms of Receptor Internalization and Recycling (Molecular Aspects)

Following insulin binding and the initiation of downstream signaling, the insulin-receptor complex is internalized from the cell surface. This process, known as endocytosis, serves to attenuate the signal and regulate the number of receptors available for subsequent insulin binding. nih.govnih.gov The primary mechanism for insulin receptor internalization is clathrin-mediated endocytosis.

The process begins with the clustering of insulin-receptor complexes in clathrin-coated pits on the plasma membrane. nih.gov This association is facilitated by specific internalization sequences present in the juxtamembrane domain of the receptor's β-subunit. nih.gov These pits invaginate and pinch off to form clathrin-coated vesicles, which then transport the insulin-receptor complexes into the cell. nih.gov

Once inside the cell, the clathrin coat is shed, and the vesicle fuses with an early endosome. The acidic environment of the endosome (pH ~6.0) promotes the dissociation of insulin from its receptor. nih.gov From the early endosome, the fates of the ligand and receptor diverge. Insulin is typically targeted to late endosomes and then to lysosomes for degradation. nih.gov The majority of the insulin receptors, however, are sorted for recycling back to the plasma membrane, either directly from the early endosome (rapid recycling) or via the endosomal recycling compartment (slow recycling). mdpi.com This recycling process is crucial for restoring cell surface receptor numbers and maintaining cellular responsiveness to insulin. nih.govnih.gov A smaller fraction of receptors may be targeted for degradation in lysosomes, a process that contributes to receptor down-regulation during prolonged hyperinsulinemia. mdpi.com

Cross-talk with Other Signaling Pathways (Molecular Interactions)

The insulin signaling network is not an isolated system but engages in extensive cross-talk with other signaling pathways, allowing for the integration of various cellular cues. These interactions can occur at multiple levels of the insulin signaling cascade.

One significant area of cross-talk involves inflammatory signaling pathways. Pro-inflammatory cytokines like TNF-α can activate kinases such as c-Jun N-terminal kinase (JNK) and IκB kinase β (IKKβ). researchgate.net These kinases can phosphorylate IRS-1 on serine residues, which inhibits the ability of IRS-1 to be tyrosine phosphorylated by the insulin receptor. This serine phosphorylation is a key molecular mechanism of insulin resistance. researchgate.netyoutube.com

There is also well-documented cross-talk with G-protein coupled receptor (GPCR) signaling. For instance, Angiotensin II, acting through its AT1 receptor, can induce the tyrosine phosphorylation of IRS proteins via JAK2 kinase. pnas.orgnih.gov However, this can lead to an inhibition of insulin-stimulated PI3-kinase activity, demonstrating a complex interplay. pnas.org Conversely, insulin signaling can modulate GPCR pathways, such as the β-adrenergic receptor (βAR) system in the heart, where insulin can promote βAR desensitization. nih.gov

Furthermore, the insulin signaling pathway intersects with pathways regulating cell growth and proliferation. For example, both the PI3K/Akt and MAPK/ERK pathways activated by insulin converge on the mTOR signaling pathway, a central regulator of cell growth and metabolism. nih.gov Additionally, common downstream effectors like IRS-1 can be involved in other pathways, such as the Wnt/β-catenin pathway, further integrating metabolic and mitogenic signals. nih.gov

Molecular Stability, Degradation, and Aggregation Phenomena of Human Neutral Insulin

Factors Affecting Human Neutral Insulin (B600854) Stability at the Molecular Level

The integrity of the insulin molecule is influenced by a range of environmental and physical factors. These include temperature, pH, ionic strength, the presence of specific excipients, and mechanical stresses. Each of these can trigger conformational changes that may be reversible or irreversible, ultimately impacting the stability and potency of the insulin.

Temperature-Induced Denaturation and Degradation

Elevated temperatures can provide the necessary energy to overcome the forces that stabilize the native conformation of insulin, leading to denaturation and subsequent degradation. Prolonged exposure to high temperatures typically results in irreversible conformational changes and the formation of insulin fibrils. nih.govwho.int The thermal stability of human insulin is closely linked to its association state. acs.orgnih.gov Zinc-free insulin, which is primarily dimeric at room temperature, unfolds at approximately 70°C. acs.orgnih.govresearchgate.net In contrast, the hexameric form of insulin, stabilized by zinc ions, exhibits significantly greater thermal stability, with a melting temperature (Tm) of around 87°C. acs.orgnih.govresearchgate.net The formation of insulin polymers is reported to be up to 10 times faster at 37°C compared to 25°C. nih.gov While significant degradation can occur at elevated temperatures, studies have shown that under certain conditions of oscillating temperatures between 25°C and 37°C, there may be no clinically relevant loss of insulin activity for a period of up to 12 weeks. nih.gov

Table 1: Effect of Temperature on the Stability of Different Human Insulin Association States

Insulin Association StateApproximate Unfolding Temperature (Tm)Key Findings
Monomer/Dimer (Zinc-free)~70°CLower thermal stability compared to the hexameric form. acs.orgnih.govresearchgate.net
Hexamer (Zinc-stabilized)~87°CSignificantly more stable at higher temperatures. acs.orgnih.govresearchgate.net

pH-Induced Instability and Conformation Changes

The pH of the surrounding solution plays a crucial role in the stability of human neutral insulin by influencing the ionization state of its amino acid residues, which in turn affects the electrostatic interactions that maintain its tertiary structure. Both acidic and alkaline conditions can induce instability and conformational changes.

Surprisingly, acidification can increase the conformational stability of insulin. The Gibbs free energy of unfolding has been shown to increase by approximately 30-40% upon acidification. oup.comnih.gov This acid stabilization is attributed to the protonation of the histidine residue at position B5 (HisB5), which is described by a transition involving a single proton with an apparent pKa of 7.0. nih.gov Further acidification, at least to a pH of 2, does not decrease the free energy of unfolding. nih.gov Even at a pH of 2.1, the native fold of insulin is maintained, and it is still capable of forming dimers. researchgate.net However, acidic conditions can also increase the susceptibility of the molecule to conformational changes and dissociation, which can enhance the rate of fibrillation. researchgate.netbrieflands.com

Conversely, at a neutral pH of 7.4, anodal iontophoresis has been shown to cause over 80% degradation of insulin, while degradation is minimal at a more acidic pH of 3.6 under the same conditions. nih.gov In vitro studies have demonstrated a U-shaped curve for insulin binding in relation to pH, with decreased binding and dissociation rates at both low (pH 6.7) and high (pH 9.0) levels, and increased activity in the normal physiological pH range. mdpi.com

Table 2: Influence of pH on this compound Stability

pH ConditionEffect on Stability and ConformationUnderlying Mechanism
Acidic (e.g., pH 2-3)Increased conformational stability (Gibbs free energy of unfolding increases). oup.comnih.gov However, can also promote aggregation and fibrillation. researchgate.netacs.orgProtonation of HisB5 residue. nih.gov
Neutral (e.g., pH 7.4)Optimal for biological activity but can be susceptible to degradation under certain conditions (e.g., iontophoresis). nih.govmdpi.com-
Alkaline (e.g., pH > 8)Decreased stability and increased potential for degradation. mdpi.comAlteration of electrostatic interactions.

Influence of Ionic Strength and Specific Excipients on Molecular Integrity

The molecular integrity of this compound in pharmaceutical formulations is heavily dependent on the ionic strength of the solution and the presence of specific excipients. These components are not inert but play an active role in stabilizing the protein and preventing aggregation.

Increasing the ionic strength of the solution can impact the early stages of insulin aggregation. Studies have shown that higher concentrations of sodium chloride (e.g., 150 mM and 250 mM) can lead to the earlier appearance of oligomers compared to a lower concentration (100 mM) when insulin is agitated at 25°C and pH 8.0. researchgate.net

Excipients are critical for maintaining the stability of insulin formulations. Zinc ions are crucial for promoting the formation of the more stable hexameric state. acs.org Phenolic compounds like phenol (B47542) and m-cresol (B1676322) are used as preservatives and also contribute to the stability of the hexameric form. acs.org However, the promotion of the hexameric association can slow down the biological activity of the protein. acs.org Recent research has explored novel excipients to enhance stability. For instance, certain amphiphilic acrylamide (B121943) copolymers can stabilize monomeric insulin formulations. nih.govbiorxiv.org Choline-based ionic liquids have also shown promise in enhancing the thermal stability of insulin, with some increasing its melting temperature significantly. nih.gov

Table 3: Effect of Selected Excipients on this compound Stability

ExcipientPrimary RoleEffect on Insulin Stability
Zinc IonsPromotes hexamer formationIncreases thermal and overall stability. acs.org
Phenol/m-cresolPreservative and stabilizerStabilizes the hexameric state. acs.org
Amphiphilic Acrylamide CopolymersStabilizerCan stabilize monomeric insulin formulations, preventing aggregation. nih.govbiorxiv.org
Choline-based Ionic LiquidsStabilizerCan significantly increase the thermal stability of insulin. nih.gov

Shear Stress and Mechanical Degradation Pathways

Mechanical stresses, such as shear stress encountered during manufacturing processes (e.g., pumping, filtration, and filling) and administration, can contribute to the degradation of this compound. nih.gov While shear stress itself may not be the sole culprit, it often acts in concert with other factors, particularly interfacial stress (e.g., at the air-liquid interface), to promote protein unfolding and aggregation. nih.gov Agitation, a form of mechanical stress, can cause hexamers to dissociate, releasing monomers that are more prone to forming fibrils. nih.gov The kinetics of insulin aggregation are influenced by the rate of agitation. researchgate.net

Pathways of Molecular Degradation

The degradation of this compound can occur through various chemical and enzymatic pathways, leading to a loss of biological activity. These pathways can involve the cleavage of peptide bonds or the modification of amino acid side chains.

Proteolytic Degradation Mechanisms (e.g., Insulin-Degrading Enzyme)

One of the primary mechanisms of insulin degradation in the body is through proteolysis, mediated by specific enzymes. The most significant of these is the Insulin-Degrading Enzyme (IDE), also known as insulysin. nih.gov IDE is a zinc-dependent metalloprotease that is responsible for the majority of insulin catabolism. nih.govnih.gov This enzyme can rapidly degrade insulin into inactive fragments and has a high affinity for the hormone. nih.gov

IDE is found in various tissues, including the liver, kidneys, and brain, and its activity is crucial for regulating insulin levels. mdpi.com The degradation of insulin by IDE can occur both intracellularly (in the cytosol or endosomes) and at the cell surface. nih.govoup.com The enzyme requires the intact insulin molecule for its proteolytic action, as it does not degrade the separate A and B chains. nih.gov In addition to insulin, IDE can degrade other peptides, but its high specificity for insulin underscores its physiological importance in insulin homeostasis. nih.govmdpi.com

Deamidation and Oxidation Mechanisms

Chemical degradation of insulin primarily involves deamidation and oxidation, which alter the primary structure of the protein.

Deamidation is a common modification that occurs at asparagine (Asn) and glutamine (Gln) residues. In the solid state, deamidation of human insulin predominantly occurs at the Asn A21 residue. nih.gov Under conditions of high relative humidity (75%), deamidation has also been observed at the Asn B3 residue. nih.gov This reaction proceeds through an intramolecular nucleophilic attack, forming a cyclic anhydride (B1165640) intermediate. This intermediate can then react with water to form an aspartic acid (Asp) product or react with N-terminal amino groups of adjacent insulin molecules (Gly A1 or Phe B1) to form covalent dimers. nih.gov In addition to Asn A21 and B3, deamidation of Gln at position B4 has also been identified as a degradation pathway. researchgate.net

Oxidation of insulin is often triggered by oxidative stress, such as that caused by chronic hyperglycemia, which generates reactive oxygen species (ROS). nih.gov Metal-catalyzed oxidation (MCO) is a significant pathway for insulin degradation. This process can lead to the modification of several amino acid residues, including arginine, cysteine, histidine, lysine (B10760008), and proline. researchgate.net A key mechanism in MCO involves the oxidation of tyrosine residues (at positions A14, A19, B16, and B26) to form 3,4-dihydroxyphenylalanine (DOPA) and its subsequent oxidation to a quinone species, 2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl) propanoic acid (DOCH). These quinone products are highly reactive and can undergo Michael addition reactions with nucleophilic groups on adjacent insulin molecules, such as the N-terminal amino groups of Phe B1 and Gly A1, and the side chains of Lys B29, His B5, and His B10. This process results in the formation of new cross-links, leading to covalent aggregation of the protein.

Degradation TypePrimary Residues AffectedResulting Products/Consequences
Deamidation Asn A21, Asn B3, Gln B4Formation of Asp/isoAsp, covalent dimers
Oxidation Tyr A14, Tyr A19, Tyr B16, Tyr B26Formation of DOPA and DOCH
Cross-linking Phe B1, Gly A1, Lys B29, His B5, His B10Covalent aggregation via Michael addition

This compound Aggregation and Fibrillation

Insulin aggregation is a major concern in its production, storage, and therapeutic use. nih.govacs.org The process involves the self-assembly of insulin monomers into highly ordered, insoluble amyloid fibrils. researchgate.net

Molecular Mechanisms of Aggregate Formation

The aggregation of this compound is widely understood to follow a nucleation-dependent polymerization model. nih.govacs.org The process begins with the dissociation of the stable, physiologically inactive hexameric form into dimers and subsequently into biologically active monomers. acs.org These monomers, particularly under conditions of stress such as changes in pH, elevated temperature, or contact with hydrophobic surfaces, are prone to partial unfolding. nih.govacs.org

These partially unfolded intermediates then self-associate to form unstable nuclei, which are thought to be small oligomers composed of three to four insulin monomers. nih.govacs.org The formation of this nucleus is the rate-determining step in the aggregation pathway and is driven primarily by hydrophobic interactions and hydrogen bonding. nih.govacs.org Once a stable nucleus is formed, it acts as a template for the rapid addition of other monomers or oligomers, leading to the elongation phase where protofibrils are formed. These protofibrils then associate to form mature amyloid fibrils. acs.org Specific segments of the insulin molecule are critical to this process. The heptapeptide (B1575542) sequence LVEALYL, corresponding to residues B11–B17, has been identified as a key segment that forms the central cross-β spine of the fibril through a "steric zipper" interface. pnas.org Both the A and B chains of insulin have been shown to contribute to fibrillation. pnas.org

Kinetic and Thermodynamic Aspects of Fibrillation

The kinetics of insulin fibrillation are characterized by a distinctive sigmoidal curve, which reflects three main phases: a lag phase, a growth phase, and a saturation phase. nih.gov

Lag Phase: This is the initial period during which no significant fibril formation is detected. It corresponds to the time required for the dissociation of hexamers and the formation of critical-sized nuclei. nih.govacs.org

Saturation/Equilibrium Phase: The process slows down as the concentration of available monomers decreases, eventually reaching a plateau where the amounts of monomeric and fibrillar insulin remain relatively constant. nih.gov

Interestingly, after reaching a certain threshold concentration (~5 mg/mL), the fibrillation process becomes largely independent of the initial insulin concentration. acs.org This suggests that once formed, the nuclei gain significant stability, making the continued existence of isolated monomers energetically unfavorable and thus accelerating fibrillation. acs.org

Structural Characteristics of this compound Fibrils and Oligomers

The aggregation process involves a significant conformational change from the predominantly α-helical structure of native insulin to a structure rich in β-sheets, which is the hallmark of amyloid fibrils. nih.govpnas.org

Oligomers , the early-stage intermediates, have been characterized as largely spherical structures with diameters of 3–5 nm. acs.org These initial oligomers can assemble into "necklace"-like beaded protofibrillar structures. acs.org Spectroscopic studies indicate that these oligomeric intermediates retain a significant amount of the original helical structure, suggesting that a major collapse in tertiary structure, rather than a complete secondary structure rearrangement, is the dominant event in their formation. acs.org Ring-like oligomers have also been observed as precursors to mature fibrils. nih.gov

Mature Fibrils are long, unbranched fibers, typically 5–8 nm thick. acs.org High-resolution structures obtained through cryo-electron microscopy (cryo-EM) and solid-state NMR have revealed detailed molecular architecture. A cryo-EM structure resolved at 3.2 Å shows that the protofilament of the fibril adopts a cross-β fold with kinked backbones, a feature imposed by the constraints of the disulfide bonds. nih.gov Solid-state NMR studies show that within the fibril, the insulin monomer adopts a U-shaped fold, with the A and B chains arranged in parallel to each other and perpendicular to the fibril axis. pnas.org The core of the fibril is highly ordered, comprising residues 1-20 of each chain, while the C-terminal residues of the B chain (21-30) appear to be unstructured and flexible. pnas.org Insulin fibrils exhibit polymorphism, meaning they can form different structures from the same protein. nih.gov These different morphologies arise from variations in how the protofilaments pack together, for instance, in parallel or antiparallel arrangements. nih.gov A mature fibril is often composed of two to six of these intertwined protofilaments. pnas.org

Aggregate TypeSize/MorphologyKey Structural Features
Oligomer Spherical (3-5 nm), Ring-likeRetains significant α-helical content; collapsed tertiary structure.
Protofibril "Necklace"-like beaded strandsIntermediate between oligomers and mature fibrils.
Mature Fibril Long, unbranched fibers (5-8 nm thick)Rich in cross-β sheets; U-shaped monomer fold; polymorphic packing.

Identification and Molecular Action of Aggregation Inhibitors

Inhibiting the aggregation of this compound is a key strategy for improving its stability in pharmaceutical formulations. Several approaches have been explored, targeting different stages of the fibrillation pathway. nih.gov

One major strategy is the use of small molecules or peptides to stabilize the native conformation of insulin, thereby preventing the initial unfolding step required for aggregation. nih.govacs.org This can involve stabilizing the hexameric, dimeric, or monomeric forms of the protein. nih.gov For example, sulfate (B86663) anions have been shown to inhibit the conversion of insulin monomers to aggregates by altering the aggregation pathway. acs.org

Bio-inspired peptides have also been developed as inhibitors. A notable example is the heptapeptide LVEALYL , which corresponds to the B-chain segment (B11-B17) known to form the core of the fibril. nih.govacs.org This peptide exhibits a dual, concentration-dependent action. At low concentrations, it can act as a seed, accelerating fibrillation. nih.govpnas.org However, at higher concentrations, it effectively inhibits aggregation. acs.orgpnas.org The proposed mechanism for inhibition is that the peptide competes with full-length insulin molecules for binding sites on the ends of the growing aggregates, thereby "capping" the fibril and preventing further elongation. nih.gov

Natural compounds have also been identified as potent inhibitors. For instance, saponins , a class of bioactive compounds found in various plants, have been shown to strongly interfere with insulin amyloid aggregation. nih.gov They exhibit a dose-dependent inhibitory effect, which is thought to occur through specific interactions with insulin monomers, preventing them from participating in the aggregation cascade. nih.gov

Inhibitor ClassExample(s)Mechanism of Action
Small Molecules/Ions Sulfate anionsModifies the aggregation pathway, inhibiting monomer conversion.
Bio-inspired Peptides LVEALYLAt high concentrations, caps (B75204) the growing fibril ends, preventing elongation.
Natural Compounds SaponinsInteracts with insulin monomers, preventing their self-assembly.

Advanced Analytical and Biophysical Characterization of Human Neutral Insulin

X-ray Crystallography for High-Resolution Structural Elucidation

X-ray crystallography has been a cornerstone in revealing the atomic-level details of human insulin (B600854). This technique has provided high-resolution structures of insulin in various oligomeric states, offering profound insights into its assembly and conformational flexibility.

The crystallographic analysis of recombinant human insulin has achieved resolutions as high as 0.92 Å, allowing for the precise determination of bond lengths, angles, and the positions of individual atoms, including hydrogen atoms. nih.gov Such high resolution provides a detailed picture of the molecular architecture.

One of the key findings from X-ray crystallography is the hexameric structure of insulin in the presence of zinc ions. nih.govfsu.edu The insulin hexamer is typically a symmetrical assembly of three dimers arranged around two zinc ions. fsu.edu Each zinc ion is coordinated by the histidine residues at the B10 position of three insulin monomers. fsu.edupnas.org The hexamer can exist in different conformational states, primarily the T (tense) and R (relaxed) states, which differ in the conformation of the N-terminal region of the B-chain. nih.govnih.gov

T-state: In the T-state, the N-terminal segment of the B-chain (residues B1-B8) is in an extended conformation. nih.gov

R-state: In the R-state, this segment adopts an α-helical conformation, extending the central B-chain helix. nih.govnih.gov

The transition between these states is an allosteric one, often induced by the binding of phenolic ligands to pockets within the hexamer. nih.gov This results in different hexameric forms, such as T6, T3R3, and R6, which have been structurally characterized. nih.govnih.gov The environment, including pH and the presence of specific anions, can influence which crystalline form and conformational state is favored. acs.orgiucr.org For instance, the R6 conformation is favored in the presence of phenol (B47542) and chloride ions. acs.org

The table below summarizes key crystallographic data for different forms of human insulin.

Crystalline FormResolution (Å)Space GroupKey Structural FeaturesPDB ID
2Zn Human Insulin0.92H3High-resolution structure of the T-state hexamer. nih.gov3W7Y
Isotope-labeled Human Insulin1.35P2₁Reveals details of a synthetic insulin intermediate. rcsb.org5ENA
Cubic Human Insulin1.6I2₁3T2 conformation observed in the absence of phenolic ligands. iucr.orgnih.goviaea.org2G4M
R6 Human Insulin Hexamer1.6R3R-state hexamer stabilized by phenol.1ZEH

These crystallographic studies have been fundamental to understanding the structure-function relationships of insulin and have guided the design of insulin analogs with modified pharmacokinetic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Solution Structure

While X-ray crystallography provides a static, high-resolution picture of insulin in a crystalline state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into its structure and dynamics in solution, which is more representative of its physiological environment.

A key advantage of NMR is its ability to probe molecular dynamics over a wide range of timescales. For instance, NMR studies have shown that while the insulin hexamer is well-ordered in solution, the binding of phenol to an internal cavity is a rapid process, suggesting the presence of flexible "gatekeeper" residues that allow for ligand entry and exit. nih.gov

NMR has also been instrumental in characterizing the conformational flexibility of insulin. For example, studies have revealed that the aromatic ring of the PheB25 residue can adopt two different orientations within the hexamer in solution. rcsb.org

The table below highlights key findings from NMR studies of human insulin.

Insulin FormNMR TechniqueKey Findings
R6 Human Insulin Hexamer2D and 3D Homonuclear ¹H-NMRConfirmed the R-state conformation with an extended B-chain α-helix (B1-B19) in solution; provided insights into tertiary and quaternary contacts. nih.gov
R6 Human Insulin HexamerRestrained Molecular DynamicsDetermined the three-dimensional solution structure, revealing a compact and rigid assembly with an average backbone RMSD of 0.81 Å. rcsb.org

Mass Spectrometry (MS) for Post-Translational Modifications and Sequence Integrity

Mass spectrometry (MS) is a powerful analytical technique that provides precise molecular weight information, making it indispensable for verifying the primary structure and identifying any post-translational modifications (PTMs) of human insulin.

High-resolution mass spectrometry can confirm the correct amino acid sequence of recombinant human insulin by comparing the experimentally measured mass to the theoretical mass calculated from the sequence. This is crucial for quality control during the manufacturing process.

Furthermore, MS is highly sensitive for detecting and characterizing PTMs, which can arise during production or storage. These modifications can impact the protein's stability, efficacy, and immunogenicity. Common modifications that can be identified by MS include:

Deamidation: The conversion of asparagine or glutamine residues to aspartic or glutamic acid, respectively.

Oxidation: The modification of methionine or tryptophan residues.

Glycation: The non-enzymatic attachment of sugar molecules.

Tandem mass spectrometry (MS/MS) techniques, where ions are fragmented and their masses are measured, can be used to pinpoint the exact location of these modifications within the protein sequence.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis and Conformational Changes

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins, including human insulin. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides information about the proportions of α-helices, β-sheets, and random coils in the protein structure.

For human insulin, CD spectroscopy is particularly useful for:

Monitoring conformational changes: Changes in the CD spectrum can indicate alterations in the secondary structure due to factors such as pH, temperature, or the binding of ligands. For example, the T-to-R transition in the insulin hexamer involves a change in the secondary structure of the N-terminus of the B-chain from an extended conformation to an α-helix, which can be detected by CD. nih.gov

Assessing stability: Thermal or chemical denaturation of insulin can be followed by monitoring the changes in the CD signal as a function of temperature or denaturant concentration. This provides information about the protein's stability.

The table below shows typical secondary structure content of human insulin as determined by CD spectroscopy.

Secondary Structure ElementPercentage
α-Helix~50-60%
β-Sheet~10-15%
Turns and Unordered~30-35%

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to quantify the interactions between molecules. They are essential for characterizing the binding of human insulin to its receptor and to other molecules.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of two molecules. By titrating one molecule into a solution containing the other, a complete thermodynamic profile of the interaction can be obtained, including:

Binding affinity (Kd): A measure of the strength of the interaction.

Enthalpy change (ΔH): The heat released or absorbed during binding.

Entropy change (ΔS): The change in disorder of the system upon binding.

Stoichiometry (n): The ratio of the interacting molecules in the complex.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface. SPR provides kinetic information about the interaction, including:

Association rate constant (ka): The rate at which the molecules bind.

Dissociation rate constant (kd): The rate at which the complex falls apart.

Binding affinity (KD): Calculated as the ratio of kd/ka.

These techniques are crucial for understanding how modifications to the insulin molecule affect its binding to the insulin receptor, which is directly related to its biological activity.

Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) for Oligomeric State and Aggregation Studies

Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) are hydrodynamic techniques used to characterize the size, shape, and oligomeric state of macromolecules in solution. They are particularly important for studying the self-association and aggregation of human insulin.

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient can be determined, which is then used to calculate the hydrodynamic radius of the particles. DLS is a rapid method for:

Determining the average particle size: It can distinguish between monomers, dimers, hexamers, and larger aggregates.

Monitoring aggregation: An increase in the average particle size over time can indicate aggregation.

Analytical Ultracentrifugation (AUC) subjects a sample to a strong centrifugal field and monitors the movement of the molecules over time. There are two main types of AUC experiments:

Sedimentation velocity: Measures the rate at which molecules move through the solvent, providing information about their size, shape, and the distribution of different species in a mixture.

Sedimentation equilibrium: Measures the distribution of molecules at equilibrium, providing accurate information about their molar mass and association constants.

AUC is a powerful tool for studying the monomer-dimer-hexamer equilibrium of insulin and for detecting the formation of small, soluble aggregates that may be precursors to fibrillation.

Fluorescence Spectroscopy for Conformational Changes and Stability Assays

Fluorescence spectroscopy is a highly sensitive technique that can be used to probe the local environment of fluorescent amino acid residues (tryptophan, tyrosine, and phenylalanine) within a protein. It is a valuable tool for studying conformational changes and the stability of human insulin.

Intrinsic Fluorescence: Human insulin contains tyrosine residues whose fluorescence is sensitive to their local environment. Changes in the protein's conformation, such as those that occur during unfolding or ligand binding, can alter the fluorescence properties (intensity, emission wavelength) of these residues.

Extrinsic Fluorescence: Fluorescent dyes, such as Thioflavin T, can be used to monitor the aggregation of insulin into amyloid fibrils. Thioflavin T exhibits a significant increase in fluorescence upon binding to the β-sheet structures that are characteristic of amyloid fibrils. This makes it a widely used tool for studying the kinetics of insulin fibrillation.

Fluorescence spectroscopy can be used in a variety of assays to assess the stability of insulin, including:

Thermal denaturation: Monitoring the change in fluorescence as a function of temperature.

Chemical denaturation: Monitoring the change in fluorescence as a function of denaturant concentration.

These studies provide insights into the forces that stabilize the native conformation of insulin and the mechanisms by which it unfolds and aggregates.

Atomic Force Microscopy (AFM) for Aggregate and Fibril Imaging

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information at the nanoscale, making it an invaluable tool for studying the aggregation and fibrillation of human neutral insulin. This method allows for the direct visualization of the morphological characteristics of insulin aggregates, from early-stage oligomers to mature amyloid fibrils, under near-physiological conditions.

The application of time-lapse AFM has been particularly insightful, enabling researchers to observe the dynamics of fibrillization in real-time. nih.gov Studies using this approach have captured the initial events of aggregation, showing that upon incubation at low pH and high temperature, a steady-state distribution of protein oligomers is established within minutes. nih.gov This metastable phase can persist for several hours before the appearance of mature fibrils. nih.gov This capability allows for a detailed investigation into the nucleation and growth phases of amyloid formation.

AFM imaging reveals detailed structural features of insulin fibrils. Typically, insulin fibrils are observed as long, unbranched, and often twisted filaments. researchgate.netnih.gov The high resolution of AFM allows for the precise measurement of their dimensions, such as height, width, and length. For instance, studies have reported average fibril heights of approximately 21 Å. researchgate.net Other research has characterized human insulin (HI) fibrils as having a length of about 175 nm, a width of around 20 nm, and a height of approximately 9 nm. researchgate.net These dimensional analyses are crucial for understanding the packing and polymorphism of fibrillar structures. Combining AFM with other techniques, such as infrared spectroscopy (AFM-IR), provides further insights into the secondary structure and chemical organization within individual fibrils. researcher.life

The imaging process involves depositing a small aliquot of the incubated insulin solution onto a smooth substrate, commonly mica. nih.gov The AFM tip then scans the surface, and its deflection is measured to construct a topographical map of the sample. This method avoids potential artifacts from staining or coating that are required in other microscopy techniques, providing a representation of the aggregates in their native state.

Fibril CharacteristicReported DimensionSource
Average Height~21 Å (2.1 nm) researchgate.net
Average Length~175 nm researchgate.net
Average Width~20 nm researchgate.net
Average Height~9 nm researchgate.net
Average Length (General)~500 nm nih.gov

Chromatographic Techniques (e.g., HPLC, SEC) for Purity and Molecular Weight Analysis

Chromatographic techniques are fundamental in the analytical characterization of this compound, providing robust methods for assessing its purity, identifying impurities, and determining its molecular weight and aggregation state. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are the most prevalently used methods in this context. nih.gov

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purity assessment of human insulin. researchgate.netijpsonline.com It excels at separating the active insulin molecule from closely related impurities, such as deamidation products (e.g., A21 desamido insulin) and other degradation products that may arise during production or storage. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Numerous validated HPLC methods have been developed for the routine quality control of insulin in pharmaceutical preparations. globalresearchonline.net These methods are characterized by their specificity, linearity, precision, and accuracy. globalresearchonline.net A typical RP-HPLC setup for insulin analysis involves a C18 column, a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer at an acidic pH, and UV detection at a low wavelength (e.g., 206 nm or 214 nm) where the peptide bonds absorb strongly. ijpsonline.comglobalresearchonline.net The method's ability to resolve insulin from its variants and analogues is critical for ensuring the quality and consistency of the final drug product. sigmaaldrich.com

ParameterCondition 1Condition 2
Stationary Phase Phenomenex reversed-phase column (250 mm×4.6 mm, 5 μm)Hypersil BDS C-18
Mobile Phase Acetonitrile and 0.2 M sodium sulfate (B86663) buffer (pH 2.4) (25:75, v/v)Acetonitrile (40%) and 1 mmol sodium sulphate with 0.2% triethylamine (B128534) in water (60%), pH 3.2
Flow Rate 1.2 ml/min1.0 ml/min
Detection Wavelength 206 nm214 nm
Linearity Range 0.75-50 µg/ml10-100 µg/ml
Source globalresearchonline.net ijpsonline.com

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is the primary method for analyzing the molecular weight distribution of human insulin and quantifying aggregates. researchgate.net This technique separates molecules based on their hydrodynamic radius, where larger molecules elute earlier from the column than smaller ones. phenomenex.com

SEC is crucial for the detection and quantification of high molecular weight products (HMWP), which are a critical quality attribute for insulin formulations. researchgate.net These HMWP can include non-covalent dimers and hexamers as well as covalently linked dimers, which may have implications for the product's efficacy. ucl.ac.uk The final step in the purification of biosynthetic human insulin is often an SEC step designed to remove species like proinsulin and covalent insulin dimers from the native insulin monomer. ucl.ac.uk

The analysis is typically performed under conditions that can either maintain the native association state of insulin or promote its dissociation into monomers. The choice of mobile phase is critical; physiological pH eluents are used to study the association-dissociation behavior, while acidic, non-physiological eluents are often used in pharmacopoeial methods. nih.gov The presence of components like zinc ions in the eluent can promote the formation of hexamers, while additives such as arginine can induce dissociation to dimers and monomers. nih.gov

SpeciesApproximate Molecular Weight (Da)Significance
Human Insulin Monomer5,808Active pharmaceutical ingredient
Proinsulin~9,000 - 10,000Precursor molecule, impurity
Covalently Linked Insulin Dimer~11,600Impurity/degradation product
High Molecular Weight Products (HMWP)>12,000Aggregates, impurities

Engineering of Human Neutral Insulin and Analogues

Rational Design of Insulin (B600854) Analogues for Modified Molecular Properties

The rational design of insulin analogues is a cornerstone of modern diabetes therapy, allowing for the creation of insulin variants with tailored properties to better mimic physiological insulin secretion. This approach relies on a deep understanding of the insulin molecule's structure and how specific amino acid changes can alter its behavior. centerforbiomolecularmodeling.orgnih.gov

Structural-Functional Relationships in Engineered Variants

The three-dimensional structure of insulin is intimately linked to its function. nih.gov It consists of two polypeptide chains, the A-chain (21 amino acids) and the B-chain (30 amino acids), connected by two disulfide bonds. mdpi.com A third disulfide bond exists within the A-chain. mdpi.com In its stored form within the pancreas, insulin exists as a hexamer, a complex of six insulin molecules stabilized by zinc ions. nih.gov However, only the monomeric form of insulin can bind to and activate the insulin receptor. nih.gov

Engineered insulin analogues exploit these structural features to modify their action profiles. For instance, rapid-acting analogues are designed to destabilize the hexamer, promoting faster dissociation into monomers and quicker absorption into the bloodstream. centerforbiomolecularmodeling.orgnih.gov This is often achieved by introducing amino acid substitutions at the interfaces where insulin molecules interact to form dimers and hexamers. uspharmacist.com Conversely, long-acting analogues are engineered to have increased stability and slower absorption, often by promoting self-aggregation at the injection site or by binding to albumin in the bloodstream. centerforbiomolecularmodeling.orgresearchgate.net

A key structural aspect influencing insulin's function is the β-turn at residues B20-B23 of the B-chain. This region is crucial for the conformational change required for receptor binding and for positioning the C-terminal B-chain residues against the B-chain helix in the unbound state. mdpi.com Mutations in this area can significantly impact the molecule's folding, stability, and biological activity. researchgate.net

Alterations in Receptor Binding Affinity and Kinetics

The interaction between insulin and its receptor is a critical determinant of its biological effect. The insulin receptor (IR) exists in two isoforms, IR-A and IR-B, with tissue-specific expression patterns. plos.org The C-terminus of the insulin B-chain is a key region for receptor binding. plos.org

The affinity of insulin analogues for the insulin receptor can be intentionally modified. For example, some analogues exhibit altered binding kinetics, which can lead to prolonged receptor activation. plos.org Alanine (B10760859) scanning mutagenesis has been instrumental in identifying specific amino acid side chains that strongly influence receptor binding. researchgate.net Studies have shown that mutations at positions such as TyrA19, GlyB8, LeuB11, and GluB13 can significantly decrease binding affinity, while substitutions at GlyB20, ArgB22, and SerA9 can increase it. researchgate.net

Furthermore, specific amino acid substitutions can confer selectivity for one IR isoform over the other. For instance, mutations at position B25, alone or in combination with changes at B27, have been shown to create insulin analogues with a preference for either the A or B isoform of the IR. plos.org This opens the possibility of developing tissue-specific insulin analogues with improved clinical benefits. plos.org

Analogue/ModificationReceptor Binding Affinity ChangeKey Findings
B25A/B25N 2-fold preference for IR-BDemonstrates the potential for isoform-selective analogues. plos.org
B25Y Preference for IR-AHighlights the subtle structural changes that can alter receptor specificity. plos.org
A8H ~3-fold increase for both IR-A and IR-BUsed to enhance the binding affinity of other analogues for more robust assays. plos.org
TyrA19Ala 1,000-fold decreaseIdentifies TyrA19 as a critical residue for receptor interaction. researchgate.net
GlyB20Ala Increased affinitySuggests that modifications at this position can enhance receptor binding. researchgate.net

Modifications to Molecular Stability and Aggregation Propensity

A significant challenge in the formulation and use of insulin is its propensity to aggregate and form amyloid fibrils, which can reduce its efficacy and potentially cause adverse reactions. nih.govresearchgate.net The stability of the insulin molecule is therefore a critical parameter for modification.

In neutral solutions and in the presence of zinc, insulin's tendency to form hexamers at concentrations above 0.01 mM reduces its fibrillation. acs.org However, this hexameric association also slows down its biological activity. acs.org Phenolic excipients are often added to insulin formulations to stabilize the hexameric state and prevent aggregation. acs.org

Rational design has been employed to create insulin analogues with reduced aggregation propensity. One strategy involves introducing an additional disulfide bond to increase protein stability. acs.org For example, creating a disulfide bond between B4C and A10C has been shown to result in a more stable insulin analogue. researchgate.net Another approach involves substitutions that prevent hexamer formation through steric and electrostatic effects, such as in insulin glulisine, which has substitutions at B3 (Asn → Lys) and B29 (Lys → Glu). researchgate.net

Site-Directed Mutagenesis Studies in Human Neutral Insulin

Site-directed mutagenesis is a powerful technique that allows for the specific alteration of amino acids in a protein to study their role in structure and function. youtube.com This method has been extensively used to investigate the insulin molecule and its interaction with its receptor.

By systematically replacing specific amino acids with alanine (alanine scanning mutagenesis), researchers have been able to map the key residues involved in receptor binding. researchgate.net These studies have provided a detailed understanding of the insulin-receptor interface and have guided the design of new analogues with modified binding properties.

Site-directed mutagenesis has also been employed to study the function of the insulin receptor itself. For example, mutations in the juxtamembrane domain of the receptor have revealed the importance of specific tyrosine residues, such as Tyr960, in the downstream signaling cascade that follows insulin binding. nih.gov Furthermore, computational hotspot prediction combined with site-directed mutagenesis is being used to investigate the formation of insulin receptor-insulin-like growth factor-1 receptor (IR-IGF1R) hybrid receptors, which are implicated in insulin resistance. nih.govwhiterose.ac.uk

Fusion Protein Strategies with this compound

Fusion protein technology offers a versatile approach to modifying the properties of this compound. This strategy involves genetically linking insulin or its precursors to another protein, known as a fusion partner, to enhance its expression, stability, or to impart novel functionalities.

One application of this strategy is to improve the recombinant production of insulin chains. Due to their small size, the individual A and B chains of insulin are susceptible to degradation by host cell proteases. plos.org Fusing them to a larger, more stable protein partner, such as αB-crystallin or β-galactosidase, can increase their expression levels and facilitate purification. plos.org The insulin chains can then be cleaved from the fusion partner. plos.org

Fusion proteins are also being explored to create long-acting insulin analogues. For instance, fusing a single-chain insulin variant to a human IgG2 Fc domain has resulted in an ultra-long-acting insulin analogue. dovepress.com The Fc domain increases the hydrodynamic size of the molecule, reducing its clearance from the bloodstream. Other fusion partners, such as albumin and transferrin, are also being investigated for their potential to extend the half-life of insulin. dovepress.com

A particularly innovative approach involves the creation of insulin/glucagon (B607659) fusion proteins. diabetesresearchconnection.org These dual-hormone proteins are designed to be glucose-responsive, with the insulin component being active during hyperglycemia and the glucagon component providing a counter-regulatory effect during hypoglycemia. diabetesresearchconnection.org

Conjugation Chemistry for this compound Modification (e.g., Acylation, PEGylation)

Chemical modification of this compound through conjugation is another key strategy for altering its properties. This involves the covalent attachment of molecules, such as fatty acids (acylation) or polyethylene (B3416737) glycol (PEGylation), to specific sites on the insulin molecule.

Acylation involves the attachment of a fatty acid chain to an amino acid residue, typically at the ε-amino group of LysB29. uspharmacist.com This modification allows the insulin analogue to reversibly bind to albumin in the bloodstream and at the injection site, creating a depot from which the insulin is slowly released. uspharmacist.com This strategy is employed in long-acting insulin analogues like insulin detemir. uspharmacist.com

Computational Design and Simulation of Novel Insulin Variants

The engineering of novel insulin variants has been significantly advanced by computational design and simulation, which allow for the prediction and analysis of molecular behavior at an atomic level. nih.gov These in silico approaches are crucial for understanding structure-function relationships, predicting the effects of mutations, and designing analogues with desired pharmacokinetic and pharmacodynamic profiles. researchgate.net By leveraging powerful computational tools, researchers can navigate the vast sequence space to identify promising candidates for therapeutic use, accelerating the development process before moving to more resource-intensive experimental validation. nih.govnih.gov

Molecular dynamics (MD) simulations have emerged as a key computational method to probe the complex conformational dynamics of insulin. nih.gov These simulations predict the motion of every atom in the molecule over time, providing a detailed picture of structural transitions that are critical for insulin's biological activity. nih.govpharmacoj.com This includes the transition from its inactive, stored hexameric state to the biologically active monomeric form. nih.gov

Research Findings from Molecular Dynamics Simulations

MD simulations have provided unprecedented insights into the structural changes required for insulin to bind to its receptor. A primary focus has been the conformational dynamics of the B-chain C-terminal (BC-CT) segment, which must detach from the protein core to engage the receptor. plos.orgnih.gov

Key findings from these simulations include:

Stochastic Nature of Activation: The opening of the BC-CT segment is an inherently stochastic, or random, process. The dominant conformation is the closed, inactive state, and the open, receptor-ready conformation occurs only rarely. plos.orgnih.gov

Zipper-Like Opening Mechanism: The activation process, where the BC-CT segment opens, occurs via a "zipper-like" mechanism. This movement hinges at the Phenylalanine residue at position B24 (Phe24). The closed state is maintained by hydrophobic interactions involving the neighboring Tyrosine at position B26 (Tyr26), which is a critical residue for initiating the activation. nih.gov

Role of Water Molecules: Simulations suggest that the opening of the hydrophobic core is driven by the entry of water molecules, which facilitates the conformational change required for receptor binding. plos.org

Identification of Potential Analogues: Through simulation, the mutation of Tyrosine at position B26 to Asparagine (Y26N) has been identified as a potential candidate for a therapeutic insulin analogue. nih.gov

MD simulations are performed using sophisticated software and defined parameters to model the physiological environment as closely as possible.

Table 1: Example Parameters for Molecular Dynamics (MD) Simulation of Human Insulin

Parameter Value/Description Source
PDB ID 2G4M plos.org
Software VMD, GROMACS pharmacoj.complos.org
Force Field Interatomic potential energy function defining bonded and non-bonded interactions. nih.gov
Solvation System solvated with approximately 3500 explicit water molecules. plos.org
Neutralization Na+ and Cl- ions added to neutralize the system and set NaCl concentration to 0.1 M. plos.org
Simulation Time Ranging from nanoseconds (ns) to microseconds (µs). A 230 ns simulation was used to study insulin-receptor association. pharmacoj.com

| Temperature | Maintained at physiological temperatures (e.g., 300 K or 310 K). | pharmacoj.comnih.gov |

Computational Strategies in Analogue Design

Computational approaches are instrumental in the rational design of both rapid-acting and long-acting insulin analogues. researchgate.netcenterforbiomolecularmodeling.org Structure-based protein design has traditionally used the crystal structures of insulin hexamers to engineer variants with optimized properties. researchgate.netcenterforbiomolecularmodeling.org

Rapid-Acting Analogues: For analogues like Insulin Lispro, Insulin Aspart, and Insulin Glulisine, the design principle involves targeted destabilization of the dimer and hexamer interfaces. researchgate.netcenterforbiomolecularmodeling.org This promotes rapid dissociation into active monomers upon subcutaneous injection. Computational tools can model how specific amino acid substitutions will disrupt these interfaces.

Long-Acting Analogues: Conversely, the design of long-acting analogues focuses on enhancing the stability of the insulin hexamer or promoting higher-order self-assembly. researchgate.netcenterforbiomolecularmodeling.org For instance, Insulin Glargine was designed with a two-residue basic extension of the B-chain, shifting its isoelectric point to neutral, which causes it to precipitate upon injection and absorb slowly. researchgate.net Other strategies, like the acylation used in Insulin Detemir, are designed to facilitate binding to albumin, creating a circulating depot. centerforbiomolecularmodeling.org Computational docking and binding affinity calculations are used to predict the effects of such modifications. researchgate.net

Thermostable Variants: Bioinformatics and peptidomimetics are being combined to design thermostable insulin that can be stored at room temperature. ekb.eg One computational strategy involves introducing additional cysteine residues to form new disulfide bonds, enhancing the structural integrity of the molecule. ekb.eg

Optimized Receptor Binding: Researchers use computational structural biophysics to design analogues with altered binding affinity for the insulin receptor. researchgate.net By creating variants with lower binding affinity than existing long-acting insulins, the duration of action could be further extended by suppressing receptor-mediated clearance. researchgate.net Homology modeling and binding affinity calculations are central to this process. researchgate.net

Table 2: Examples of Computationally Studied Insulin Modifications

Insulin Variant/Analogue Modification(s) Design Goal Computational Method(s)
Potential Therapeutic Analogue Y26N (Tyrosine to Asparagine at B26) Enhance therapeutic properties Molecular Dynamics (MD) Simulation
Insulin Icodec Analogues Site-specific mutations (e.g., Y14A_E, Y37B_H, F46B_H) Lower binding affinity to extend duration of action Homology Modeling, Binding Affinity Calculations
Mini-proinsulin Replacement of the C-peptide with a shorter pentapeptide sequence Improve refolding efficiency for recombinant production Structure Prediction (AlphaFold), Molecular Docking (AutoDock)

| Thermostable Insulin | Introduction of additional Cysteine residues | Increase stability at room temperature | Bioinformatics, Recombinant DNA Technology |

The integration of these computational tools provides a powerful framework for the rational engineering of this compound and its analogues, enabling the design of novel variants with finely tuned properties to improve diabetes management. nih.gov

Future Directions and Emerging Research Avenues in Human Neutral Insulin Studies

Development of Novel Biosynthesis and Purification Technologies

The production of recombinant human insulin (B600854) has been a cornerstone of diabetes management for decades. nih.gov Historically, insulin was extracted from animal pancreases, a method fraught with issues of purity, batch variability, and immunogenicity. patsnap.com The advent of recombinant DNA technology in the early 1980s revolutionized insulin production, enabling the synthesis of human insulin in microorganisms. nih.govpatsnap.com

Currently, the "proinsulin route" is the preferred commercial method, involving the expression of a single-chain precursor, proinsulin, in Escherichia coli or yeast. nih.govresearchgate.net This approach is more efficient than the earlier two-chain combination method. nih.gov The proinsulin is typically produced as inclusion bodies in E. coli, which are dense aggregates that protect the precursor from degradation. nih.govbmrat.org The downstream process is complex, involving cell lysis, inclusion body washing, solubilization, refolding to form the correct disulfide bonds, enzymatic cleavage of the C-peptide, and multiple chromatographic purification steps to yield a highly purified product. nih.gov Crystallization, often induced by the addition of zinc, is a crucial final step in the purification process, as the regular lattice of the protein crystal can exclude a wide range of impurities. researchgate.net

Future research is focused on process intensification to meet the growing global demand for insulin and to reduce production costs. researchgate.netnih.gov Innovations in downstream processing are being explored, including the use of novel membrane technologies to combine multiple unit operations, thereby reducing solids handling and buffer consumption. nih.gov Plant-based expression systems, such as in tobacco and lettuce, are also being investigated as a potentially high-capacity, low-cost alternative for proinsulin synthesis. bmrat.org

Table 1: Comparison of Insulin Production Technologies

Technology Advantages Challenges
Animal Pancreas Extraction Historical significance Purity issues, immunogenicity, batch variability
Recombinant DNA (E. coli) High yield, well-established Complex downstream processing, inclusion body formation
Recombinant DNA (Yeast) Secretory expression, easier purification Potentially lower yield than E. coli
Plant-Based Expression Low cost, high capacity potential Extraction and purification from plant material

Advanced Structural Biology Approaches to Human Neutral Insulin-Receptor Complexes

A comprehensive understanding of the structural and dynamic mechanisms of insulin and its receptor is essential for the design of new therapeutic agents. jofem.org The insulin receptor (IR) is a disulfide-linked glycoprotein (B1211001) composed of two alpha-subunits and two beta-subunits, forming two half-receptors. jofem.orgjofem.org In the absence of insulin, the IR exists in a constrained, auto-inhibited conformation. jofem.org The binding of insulin to the alpha-subunits triggers a significant conformational change, leading to the autophosphorylation of the tyrosine kinase domains on the beta-subunits and initiating downstream signaling cascades. jofem.orgnih.gov

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structure of the IR in both its inactive ('Λ'-shape) and active ('T'-shape) states. nih.gov These studies have revealed that insulin binding to its primary site (site 1) disrupts the auto-inhibited state, causing dramatic conformational changes that involve both rotation between the two halves of the receptor and hinge-like motions within each half. nih.gov The insulin molecule at site 1 effectively "crosslinks" the two protomers in the active 'T'-shaped conformation by interacting with multiple domains from both halves of the receptor. nih.gov

The interaction is a dynamic process involving conformational changes in both insulin and the receptor. jofem.org The C-terminal segment of the insulin B-chain is displaced upon binding to the α-chain of the receptor. jofem.orgjofem.org This synergistic structural dynamic is a key feature of the ligand-receptor recognition and interaction. jofem.org Future research will continue to leverage advanced structural biology techniques to elucidate the finer details of these interactions, including the role of the second insulin binding site (site 2) and the precise mechanism of signal transduction across the cell membrane.

Computational Modeling and Simulation of this compound Dynamics and Interactions

Computational methods, particularly all-atom molecular dynamics (MD) simulations, are powerful tools for investigating the conformational flexibility of insulin and its receptor, as well as the mechanisms of their interaction. pharmacoj.com These simulations can provide insights into the dynamic behavior of these molecules that are often difficult to obtain through experimental methods alone. acs.org

MD simulations have been used to study the spontaneous opening of the C-terminal segment of the insulin B-chain, a conformational change that is essential for receptor binding. plos.org These studies have shown that this opening is a stochastic process, progressing through an intermediate "open" state to a "wide-open" conformation that is necessary for receptor engagement. plos.org

Computational approaches are also being used to map the binding sites and modes of interaction between insulin and other molecules, such as protamine in NPH insulin formulations. acs.org Molecular docking and MD simulations can help to understand the binding epitopes and conformational changes that occur upon complex formation. acs.org Furthermore, these methods are being employed to enhance the mechanistic understanding of purification and crystallization processes. nih.gov As computational power continues to increase, these modeling and simulation techniques will play an ever-more-important role in the rational design of novel insulin analogs and formulations.

Interdisciplinary Research Integrating Proteomics, Glycomics, and Metabolomics in this compound Signaling Studies (Molecular Level)

Insulin signaling is a complex network of molecular events that extends far beyond the initial binding to its receptor. To gain a comprehensive understanding of these pathways, researchers are increasingly turning to "multi-omics" approaches that integrate data from proteomics, glycomics, and metabolomics. nih.govahajournals.org

Proteomics, the large-scale study of proteins, has been instrumental in identifying novel components of the insulin signaling cascade. nih.gov By analyzing changes in protein phosphorylation and protein-protein interactions in response to insulin, researchers have identified numerous new phosphotyrosine sites and protein complexes involved in the pathway. nih.gov For example, studies have identified proteins such as gigaxonin, XIAP, and CDK10 as being tyrosine phosphorylated in response to insulin. nih.gov

Metabolomics, the systematic study of small molecule metabolites, provides a snapshot of the metabolic consequences of insulin signaling. ahajournals.orgresearchgate.net This approach has identified specific metabolic signatures associated with insulin resistance and the progression to type 2 diabetes. diabetesjournals.org For instance, branched-chain amino acids (BCAAs), aromatic amino acids, and metabolites such as glutamate (B1630785) and glutamine have been linked to alterations in insulin signaling. nih.govahajournals.org

Integrating these different "omics" datasets can help to elucidate the complex interplay between different molecular pathways and identify key nodes in the insulin signaling network. nih.gov This interdisciplinary approach holds great promise for identifying new biomarkers for disease progression and novel therapeutic targets. nih.govdiabetesjournals.org

Exploration of Non-Canonical this compound Signaling Pathways (Molecular)

The classical insulin signaling pathway proceeds through the insulin receptor, insulin receptor substrate (IRS) proteins, phosphoinositide 3-kinase (PI3K), and Akt. nih.gov However, a growing body of evidence suggests the existence of non-canonical, or alternative, insulin signaling pathways.

One such pathway involves the activation of atypical protein kinase C (aPKC) by PDPK1, which can suppress glucose production in the liver independently of Akt. nih.gov Another area of investigation is the role of the Cbl-CAP complex. Upon insulin stimulation, the Cbl protein is phosphorylated and translocates to lipid rafts in the plasma membrane, where it can activate GTP-binding proteins of the TC10 family to promote glucose transporter 4 (GLUT4) translocation. abcam.com

Furthermore, studies have revealed the existence of an Akt-independent pathway for insulin action in suppressing glucose production. nih.govnih.gov This suggests that insulin can still exert some of its metabolic effects even when the canonical Akt-FoxO1 signaling axis is impaired. nih.govnih.gov The exploration of these non-canonical pathways is crucial for a complete understanding of insulin's diverse physiological roles and may offer new therapeutic avenues for metabolic diseases. nih.gov

New Strategies for Enhancing Molecular Stability and Preventing Aggregation

A significant challenge in the formulation of insulin therapeutics is its propensity to aggregate and form amyloid fibrils, which reduces its bioavailability and can lead to adverse effects. nih.govacs.org Factors such as acidic pH, elevated temperature, agitation, and contact with hydrophobic surfaces can exacerbate insulin aggregation. acs.org

A variety of strategies are being developed to enhance the stability of insulin and prevent aggregation. acs.org One approach is to stabilize the native oligomeric states of insulin (dimers and hexamers), as the monomeric form is more prone to aggregation. nih.gov Phenolic excipients like phenol (B47542) and m-cresol (B1676322) are commonly used in commercial formulations to stabilize the hexameric state. nih.govacs.org

Another strategy involves the modification of the insulin molecule itself. This includes the design of insulin analogs with altered amino acid sequences to reduce their aggregation propensity. acs.org For example, proline substitutions in the N-terminal segment of the A-chain have been shown to be effective in preventing aggregation. acs.org Supramolecular approaches, such as the non-covalent PEGylation of insulin with cucurbit acs.orguril-PEG conjugates, have also been shown to enhance stability by shielding the aggregation-prone regions of the molecule. nih.govnih.gov

Table 2: Strategies to Enhance Insulin Stability

Strategy Mechanism Examples
Stabilization of Oligomeric States Reducing the concentration of aggregation-prone monomers Phenolic excipients (phenol, m-cresol), zinc ions
Amino Acid Substitution Altering the primary structure to disfavor aggregation Proline substitutions in the A-chain
Supramolecular Chemistry Shielding hydrophobic surfaces to prevent intermolecular interactions Non-covalent PEGylation with cucurbit acs.orguril-PEG conjugates
Formulation with Stabilizing Excipients Encapsulation or coating to prevent aggregation Hydrogels, nanoparticles

Bioengineering Approaches for Sustained Molecular Activity

A major goal in insulin therapy is to develop formulations that can provide sustained and predictable activity, mimicking the physiological secretion of insulin from the pancreas. patsnap.com Bioengineering approaches are being employed to achieve this through the molecular engineering of insulin analogs and the development of innovative delivery systems.

One strategy is to create ultra-long-acting insulin analogs by modifying the insulin molecule to promote strong binding to albumin in the bloodstream. researchgate.net This slows down the clearance of the insulin from circulation, resulting in a prolonged duration of action. researchgate.net Another approach is the development of "smart" insulins that can respond to changes in blood glucose levels. type1diabetesgrandchallenge.org.uk These glucose-responsive insulins are designed with molecular "switches" that activate or inactivate the insulin in response to the concentration of glucose, thereby reducing the risk of hypoglycemia. type1diabetesgrandchallenge.org.uk

In addition to modifying the insulin molecule, researchers are also exploring novel delivery platforms to achieve sustained activity. These include the encapsulation of insulin in hydrogels or the use of microneedle patches for transdermal delivery. researchgate.netnih.gov These bioengineering strategies hold the potential to significantly improve the convenience and safety of insulin therapy. patsnap.comnih.gov

Q & A

Basic Research Questions

Q. How should clinical trials be designed to compare the efficacy of human neutral insulin (HNI) with insulin analogs in glycemic control and complication prevention?

  • Methodological Answer : Utilize a randomized controlled trial (RCT) design with stratified cohorts (e.g., primary prevention vs. secondary intervention). For example, the DCCT trial divided patients into cohorts without retinopathy (primary prevention) and with mild retinopathy (secondary intervention). Outcomes should include glycemic variability (HbA1c), microvascular complications (retinopathy progression, microalbuminuria), and hypoglycemia rates. Use frequent blood glucose monitoring and standardized insulin administration protocols (e.g., pumps vs. multiple daily injections) .
  • Key Metrics :

OutcomeRisk Reduction (Intensive vs. Conventional)Confidence Interval
Retinopathy onset76%62–85%
Microalbuminuria39%21–52%
Severe hypoglycemia2–3× increaseN/A

Q. What systematic review frameworks are most effective for synthesizing evidence on HNI versus insulin analogs?

  • Methodological Answer : Follow PRISMA guidelines and prioritize primary sources (e.g., RCTs, registries like DPV/DIVE). Include meta-analyses stratified by diabetes type (T1D/T2D) and insulin regimen (basal vs. prandial). For example, a 2023 narrative review compared human insulins and analogs using MEDLINE, EMBASE, and Cochrane databases, focusing on glucose control, hypoglycemia rates, and cost-effectiveness .

Q. How do HNI and intermediate-acting human insulin (e.g., NPH) differ in real-world safety profiles for T2D patients?

  • Methodological Answer : Use retrospective cohort studies with propensity score matching to control for confounders (e.g., age, diabetes duration). A 2023 Taiwan study compared IAHI (NPH) and long-acting analogs (LAIA), finding higher cardiovascular risk (aHR 1.79) and hypoglycemia (aHR 1.82) with IAHI but lower microvascular risk (aHR 0.88). Sensitivity analyses should validate robustness .

Advanced Research Questions

Q. How can contradictions in vascular safety outcomes between HNI and analogs be resolved (e.g., reduced microvascular risk vs. increased cardiovascular risk)?

  • Methodological Answer : Conduct mechanistic studies to explore insulin’s differential effects on endothelial function and inflammation. For example, hypertrophic adipocytes in obesity show altered insulin signaling (e.g., IRS1/PI3K pathways), which may modulate vascular outcomes. Pair clinical data with omics analyses (e.g., transcriptomics of adipose tissue) .
  • Experimental Design :

  • Cohort : T2D patients with/without insulin resistance.
  • Assays : Flow-mediated dilation (vascular function), serum inflammatory markers (IL-6, TNF-α).

Q. What advanced analytical methods address cross-reactivity challenges when detecting HNI and analogs in pharmacokinetic studies?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) to distinguish endogenous insulin from analogs. For example, glargine metabolizes to M1, which lacks cross-reactivity in some assays. Pair immunoassays (e.g., Siemens Atellica) with LC-MS/MS for validation, as discordant results can reveal analog use .
  • Key Findings :

Assay TypeGlargine RecoveryLispro Cross-Reactivity
Siemens Atellica121%95%
LC-MS/MS68%<5%

Q. How do structural differences between HNI and analogs influence aggregation and fibril formation in long-term storage?

  • Methodological Answer : Apply dynamic light scattering (DLS) and Raman spectroscopy to monitor aggregation kinetics. For example, HNI fibrils exhibit distinct tertiary structures compared to analogs like lispro, impacting stability. Use NMR to quantify excipient effects (e.g., phenol, zinc) on conformation .

Contradiction Analysis

Q. Why do registry studies show conflicting results on hypoglycemia risk with HNI versus analogs in elderly populations?

  • Resolution : Stratify by insulin regimen complexity. The DIVE/DPV registries found that elderly T2D patients on HNI had higher hypoglycemia rates only if dosing was inflexible. Use propensity matching for covariates like cognitive status and adherence to protocols .

Q. How can preclinical models better replicate human insulin signaling for translational research?

  • Resolution : Use human adipocyte cultures pretreated with glucocorticoids to enhance insulin sensitivity. A 2006 study demonstrated that dexamethasone pretreatment upregulated IRS1/2 and PI3K, mimicking in vivo insulin resistance pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.